Isotopic Purity and Mass Shift: Clear MS Discrimination vs. Non‑Deuterated Dibenzepin
Dibenzepin-d3 carries three deuterium atoms on the N‑methyl group, producing a molecular ion [M+H]⁺ at m/z 299.4 — a shift of +3.02 Da from the native dibenzepin [M+H]⁺ at m/z 296.4. This mass difference exceeds the minimum +3 Da threshold recommended to prevent isotopic cross-talk between the internal standard and the analyte in biological samples [1]. The isotopic purity of the N‑methyl‑d3 label is specified at ≥98 atom% D (class-level data for analogous N‑methyl‑d3 tricyclic antidepressants), ensuring that the contribution of unlabeled or partially labeled species to the analyte channel is ≤2%, which falls within the ≤5% cross‑contribution limit prescribed by regulatory guidance .
| Evidence Dimension | Mass shift and isotopic purity |
|---|---|
| Target Compound Data | Δ m/z = +3.02 Da; isotopic purity ≥98 atom% D (class-level specification for N‑methyl‑d3 TCAs) |
| Comparator Or Baseline | Non‑deuterated dibenzepin: Δ m/z = 0 Da; isotopic purity N/A |
| Quantified Difference | Mass shift: +3.02 Da vs. 0 Da; cross‑contribution: ≤2% vs. potential 100% signal overlap |
| Conditions | ESI positive mode LC‑MS/MS; typical QQQ MRM acquisition |
Why This Matters
The +3 Da mass shift and high isotopic purity enable unambiguous quantification of dibenzepin at sub‑ng/mL levels in plasma without interference from the internal standard, satisfying FDA bioanalytical validation criteria for selectivity and accuracy.
- [1] UNICA IRIS. Characterization of Dibenzo(d,f)(1,3)dioxepine Derivatives by Multiple Stage Mass Spectrometry. 2022. (Class‑level inference on MS resolution requirements for deuterated internal standards.) View Source
